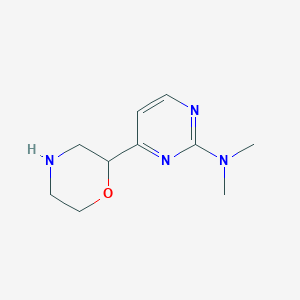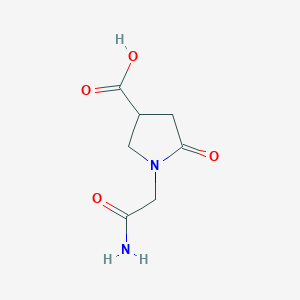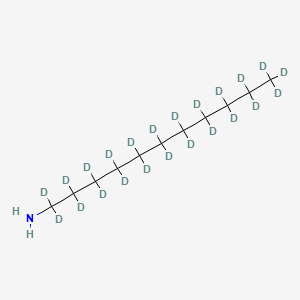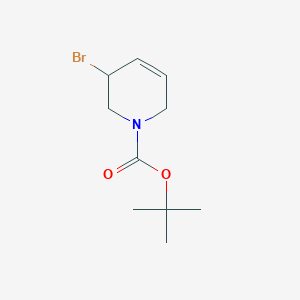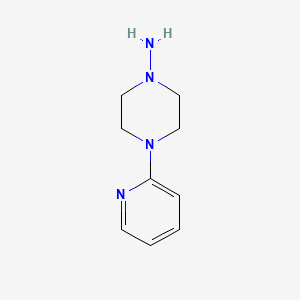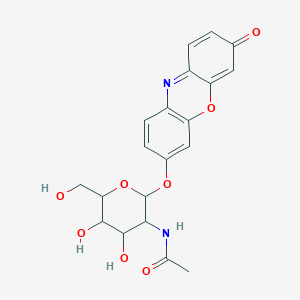![molecular formula C6H10ClNO2 B12315512 (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315512.png)
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-azabicyclo[310]hexane-1-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the use of sulfur ylides and diazo compounds for cyclopropane annulation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. For example, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been reported to provide high yields and diastereoselectivities . This method is practical for gram-scale production and can be optimized for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the bicyclic structure can be targeted.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the bicyclic structure.
Aplicaciones Científicas De Investigación
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound can modulate various biochemical pathways, making it useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with a different ring size and configuration.
3-azabicyclo[3.1.0]hexane: Another closely related compound with slight variations in the bicyclic framework.
1-azabicyclo[1.1.0]butane: A smaller bicyclic compound with a nitrogen atom at one bridgehead.
Uniqueness
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of a carboxylic acid group. This combination of features provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H10ClNO2 |
|---|---|
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-5(9)6-3-4(6)1-2-7-6;/h4,7H,1-3H2,(H,8,9);1H/t4?,6-;/m0./s1 |
Clave InChI |
PKWUOXRBZBQADJ-HUBWGQNGSA-N |
SMILES isomérico |
C1CN[C@@]2(C1C2)C(=O)O.Cl |
SMILES canónico |
C1CNC2(C1C2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


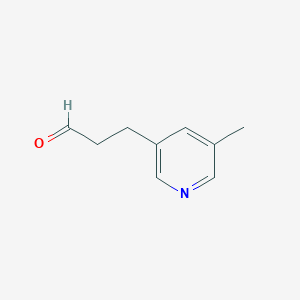
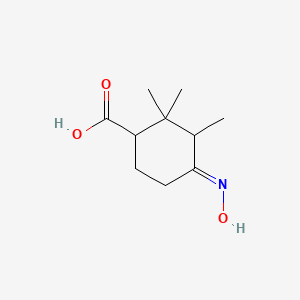
![2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B12315443.png)

amine](/img/structure/B12315451.png)

![1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)
